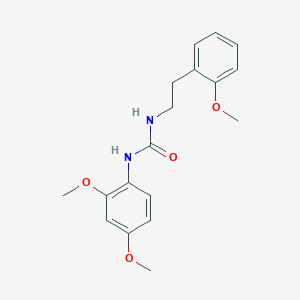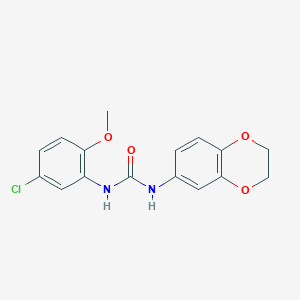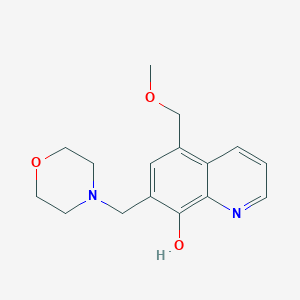
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is a synthetic organic compound with a molecular formula of C14H16N2O2It is particularly noted for its role as an inhibitor of UDP-Glucose glycoprotein glucosyltransferase (UGGT), an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a Mannich reaction, involving formaldehyde, morpholine, and the quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxymethyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学研究应用
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of UGGT, which is involved in glycoprotein folding quality control.
Medicine: Potential therapeutic applications in treating diseases related to glycoprotein misfolding, such as certain cancers and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by binding to a conserved surface motif on UGGT, inhibiting its activity. This binding is competitive with the substrate N-glycan, preventing the proper folding of glycoproteins. This mechanism makes it a potential candidate for therapeutic applications in diseases where glycoprotein folding is disrupted .
相似化合物的比较
Similar Compounds
5-(Morpholin-4-ylmethyl)quinolin-8-ol: Lacks the methoxymethyl group but shares the quinoline and morpholine moieties.
8-Hydroxyquinoline: A simpler structure with only the quinoline core and a hydroxyl group.
Uniqueness
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit UGGT sets it apart from other quinoline derivatives .
属性
IUPAC Name |
5-(methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-11-13-9-12(10-18-5-7-21-8-6-18)16(19)15-14(13)3-2-4-17-15/h2-4,9,19H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRVCSFNZGTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
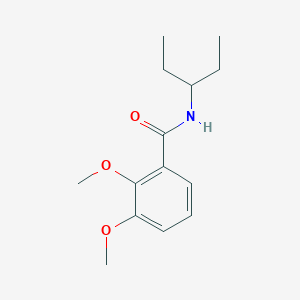
![5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5888353.png)
![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
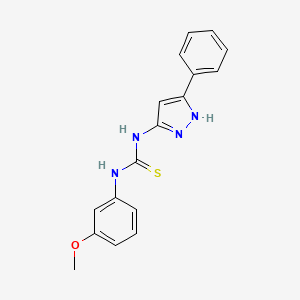
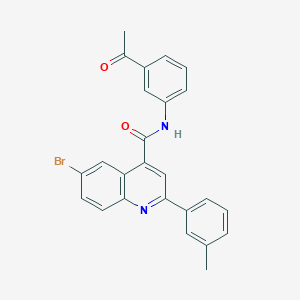

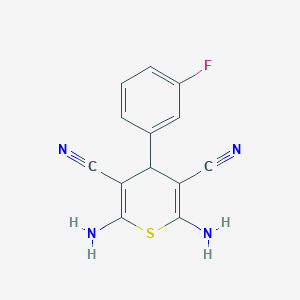
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)

![[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate](/img/structure/B5888426.png)
